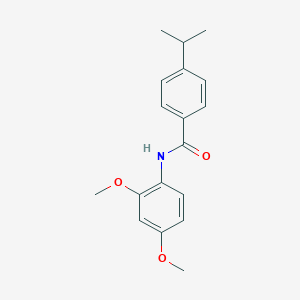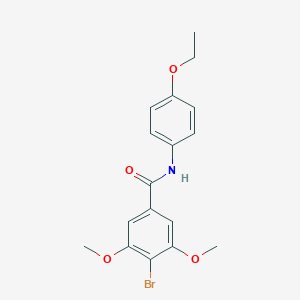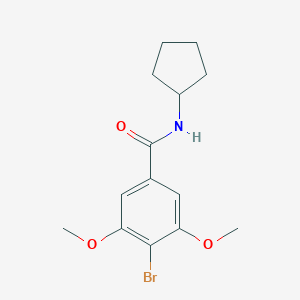
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide, also known as DIMEB, is a chemical compound with potential applications in scientific research. DIMEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to protect against oxidative stress and neurotoxicity, potentially through the activation of certain signaling pathways. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is also a small molecule, making it easier to study its biological activities and interactions with other molecules. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain experiments or applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide. One area of interest is the development of more potent analogs of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide with improved biological activities. Another area of interest is the investigation of the specific signaling pathways and enzymes targeted by N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, the potential applications of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide in drug discovery and development warrant further investigation.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide involves several steps, including the preparation of a key intermediate and the subsequent coupling reaction. The key intermediate is prepared by reacting 2,4-dimethoxyaniline with isobutyryl chloride in the presence of a base. The resulting product is then coupled with 4-isopropylbenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In neuroscience, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide may serve as a lead compound for the development of new drugs with similar structures and biological activities.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-12(2)13-5-7-14(8-6-13)18(20)19-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H,19,20) |
InChI-Schlüssel |
HWLNVOKTLSBKEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
